molecular formula C20H24N2O5S B2678277 1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE CAS No. 593258-72-1

1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2678277
CAS No.: 593258-72-1
M. Wt: 404.48
InChI Key: KYOLQGBKPPPQAX-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring a 4-methoxybenzenesulfonyl group at position 1 of the piperidine ring and an N-linked 3-methoxyphenyl substituent. Its molecular formula is C₂₀H₂₃N₂O₅S (calculated based on structural analogs in and ), with a molecular weight of approximately 409.48 g/mol. The methoxy groups on both the sulfonyl and phenyl moieties likely enhance polarity and influence binding interactions in biological systems .

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-17-6-8-19(9-7-17)28(24,25)22-12-10-15(11-13-22)20(23)21-16-4-3-5-18(14-16)27-2/h3-9,14-15H,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOLQGBKPPPQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxybenzenesulfonyl and methoxyphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and piperidine derivatives. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.

    Medicine: Researchers investigate its pharmacological properties to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide (CAS 352672-88-9)

  • 4-methoxybenzene in the target compound. Carboxamide substituent: 4-Methoxyphenyl vs. 3-Methoxyphenyl.
  • Impact :
    • The 4-methoxybenzene sulfonyl group in the target compound may improve solubility compared to the unsubstituted phenyl group.
    • The 3-methoxyphenyl carboxamide could alter steric interactions in binding pockets compared to the 4-methoxy isomer .

1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide (CAS 433699-34-4)

  • Structural Differences :
    • Sulfonyl group: 4-Methylbenzene vs. 4-methoxybenzene .
    • Carboxamide substituent: Phenethyl vs. 3-methoxyphenyl .
  • The phenethyl chain may confer lipophilicity, affecting membrane permeability in biological systems .

4-Methyl-2-[[(4-methylphenyl)sulfonyl]amino]-N-[1-(phenylmethyl)-4-piperidinyl]-5-thiazolecarboxamide

  • Structural Differences :
    • Core scaffold: Thiazolecarboxamide vs. piperidinecarboxamide .
    • Substituents: Additional methyl and sulfonamide groups on the thiazole ring.
  • Increased molecular complexity may affect synthetic accessibility .

Melting Points and Solubility

Compound Melting Point (°C) Molecular Weight Key Substituents
Target compound Not reported ~409.48 4-Methoxybenzenesulfonyl, 3-MeO-Ph
N-(4-MeO-Ph)-1-PhSO₂-piperidinecarboxamide Not reported 374.45 Phenylsulfonyl, 4-MeO-Ph
1-(4-Me-BzSO₂)-N-phenethyl-piperidinecarboxamide Not reported 394.48 4-Me-BzSO₂, phenethyl
1-Benzyl-4-phenylamino-piperidinecarboxylate () 186–188 309.41 Benzyl, phenylamino
  • The target compound’s methoxy groups likely increase polarity, improving solubility in polar solvents compared to methyl or phenyl analogs .

Structural and Crystallographic Considerations

  • highlights the role of π-π interactions (3.6 Å spacing) and dihedral angles (74–80°) in stabilizing crystal structures. The target compound’s 3-methoxyphenyl group may adopt distinct torsional angles compared to 4-substituted analogs, influencing packing efficiency and crystallinity .

Biological Activity

1-(4-Methoxybenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound with potential biological activities. This compound features a piperidine ring, which is known for its role in various pharmacological applications, particularly in the development of therapeutic agents targeting neurological and psychiatric disorders.

Chemical Structure and Properties

  • IUPAC Name : (1R)-N,6-dihydroxy-7-methoxy-2-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
  • Molecular Formula : C18H20N2O7S
  • Molecular Weight : 408.426 g/mol
  • CAS Number : Not available

The compound contains a sulfonyl group, which is significant for its interaction with biological targets. The presence of methoxy groups enhances its solubility and potential bioactivity.

The biological activity of this compound may arise from its ability to interact with various receptors and enzymes through non-covalent interactions such as hydrogen bonding and π-stacking. The sulfonyl group can facilitate binding to target proteins, potentially influencing biochemical pathways involved in neurotransmission and cellular signaling.

Pharmacological Effects

Research indicates that compounds similar to 1-(4-Methoxybenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide exhibit diverse pharmacological effects:

  • Acetylcholinesterase Inhibition : Piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which is crucial for the treatment of Alzheimer's disease. Virtual screening studies suggest that modifications in the piperazine structure can enhance binding affinity at the enzyme's active site .
  • Neuroprotective Effects : Compounds with similar structural motifs have been reported to exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal activities against resistant strains, suggesting a broad spectrum of biological activity that could be explored further for therapeutic applications .

Study on Acetylcholinesterase Inhibition

A study evaluated various piperazine derivatives for their ability to inhibit acetylcholinesterase. Among these, compounds structurally related to 1-(4-Methoxybenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide showed promising results in reducing enzyme activity, which is critical for developing treatments for neurodegenerative diseases .

Neuroprotective Effects in Animal Models

In vivo studies have indicated that compounds with similar piperidine structures can protect neurons from damage induced by excitotoxicity and oxidative stress. These findings highlight the potential of this class of compounds in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Data Tables

Property Value
IUPAC Name(1R)-N,6-dihydroxy-7-methoxy-2-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
Molecular FormulaC18H20N2O7S
Molecular Weight408.426 g/mol
Biological ActivitiesAcetylcholinesterase inhibition, Neuroprotection, Antimicrobial activity

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